7-Chloroisoquinolin-8-amine

Descripción general

Descripción

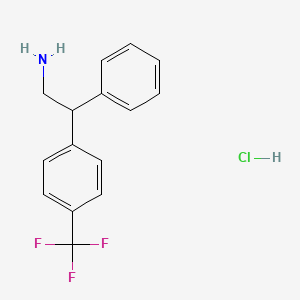

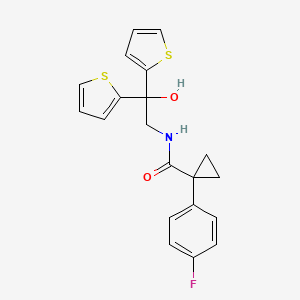

7-Chloroisoquinolin-8-amine, also known as 7-CQ or 7-chloro-8-aminoisoquinoline, is a heterocyclic organic compound. It has a CAS Number of 55766-90-0 and a molecular weight of 178.62 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the use of ultrasound irradiation . The process is known as click synthesis and has been used to create new 7-chloroquinoline derivatives . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H7ClN2 . The InChI Code is 1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-5H,11H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Antibacterial Properties

- The synthesis of 8-nitrofluoroquinolone derivatives, involving 7-Chloroisoquinolin-8-amine, has shown interesting antibacterial activity against gram-positive and gram-negative strains. Especially noteworthy are the activities against S. aureus, indicating potential for developing new antibacterial agents (Al-Hiari et al., 2007).

Cell Physiology Studies

- Tertiary amines linked to the 8-cyano-7-hydroxyquinolinyl group have been used for photoactivation in cell physiology studies. This application is crucial for activating processes like gene editing, highlighting the compound's utility in advanced biological research (Asad et al., 2017).

Cytotoxicity and Anticancer Potential

- 4-Aminoquinoline derivatives, including those derived from this compound, have been evaluated for cytotoxic effects on human breast tumor cell lines, showing potential as anticancer agents. This highlights the compound's relevance in cancer research and drug development (Zhang et al., 2007).

Antidyslipidemic and Antioxidative Activities

- Derivatives of 8-Hydroxyquinoline, including those derived from this compound, have shown in vitro antioxidant and in vivo antidyslipidemic activities. This suggests potential applications in treating metabolic disorders (Sashidhara et al., 2009).

Antiprotozoal Activity

- Certain derivatives of this compound have demonstrated promising antiprotozoal activities against strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, making them potential candidates for antiprotozoal drug development (Faist et al., 2017).

Applications in Antimalarial and Antitubercular Therapy

- New synthesized 7-chloroquinoline derivatives, including those involving this compound, have shown significant activity against both malaria and tuberculosis, highlighting their potential in treating infectious diseases (Patel et al., 2021).

Mecanismo De Acción

Target of Action

This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Mode of Action

Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or interference with cell signaling pathways . The specific interactions of 7-Chloroisoquinolin-8-amine with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by this compound are not well-documented. Given the structural similarity to isoquinoline, it is plausible that this compound may affect similar biochemical pathways. Isoquinoline and its derivatives have been implicated in various biological processes, including neurotransmission, inflammation, and cell proliferation

Pharmacokinetics

Some pharmacokinetic properties can be inferred from its physicochemical properties . The compound has high gastrointestinal absorption and is predicted to be BBB permeant . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of this compound, but further studies are needed to confirm these predictions.

Result of Action

As a derivative of isoquinoline, it may share some of the biological activities associated with this class of compounds, such as anti-inflammatory, antimalarial, and anticancer activities . .

Safety and Hazards

Propiedades

IUPAC Name |

7-chloroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZMTNUGYPSZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2404691.png)

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)

![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2404701.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)